molecular formula C26H24N4O3 B2705959 5-(4-Phenylpiperazin-1-yl)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 931968-40-0

5-(4-Phenylpiperazin-1-yl)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No. B2705959
CAS RN: 931968-40-0
M. Wt: 440.503
InChI Key: XJYZMVCCVQFYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Phenylpiperazin-1-yl)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.503. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Phenylpiperazin-1-yl)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Phenylpiperazin-1-yl)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

One research direction involves the synthesis of novel organic compounds with potential antimicrobial activities. For instance, studies on the facile synthesis of novel derivatives, including oxazole and triazole compounds, showcase methodologies for creating substances with potential antimicrobial properties. These synthesized compounds have been characterized and evaluated for their biological activities, indicating their utility in drug discovery and development processes focusing on antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Tuberculostatic Activity

Research on the cyclization products of phenylpiperazineacetic hydrazide has demonstrated the potential tuberculostatic activity of certain derivatives. These studies involve the synthesis of oxadiazole and triazole derivatives, which were then evaluated in vitro for their ability to inhibit tuberculosis bacteria. The minimum inhibiting concentrations (MICs) of these compounds were found to be within a specific range, highlighting their potential as candidates for further investigation in tuberculosis treatment (Foks et al., 2004).

Corrosion Inhibition

Another application area involves the use of organic compounds as corrosion inhibitors. Research in this area focuses on the synthesis and evaluation of pyranopyrazole derivatives for their efficacy in protecting mild steel against corrosion in acidic environments. Such studies provide insights into the molecular mechanisms of corrosion inhibition and identify potential applications of these compounds in industrial settings to prevent metal degradation (Yadav et al., 2016).

Structural and Spectral Studies

The synthesis and detailed analysis of adamantane-containing triazole thiones offer insights into their structural and vibrational characteristics. These studies, which include Fourier transform infrared and Raman spectroscopy, alongside density functional theory calculations, contribute to our understanding of the molecular structures of such compounds. This research underlines the importance of detailed molecular characterization in the development of compounds with potential pharmacological activities (Shundalau et al., 2019).

properties

IUPAC Name

2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-19-6-5-9-21(16-19)31-18-22-10-11-24(32-22)25-28-23(17-27)26(33-25)30-14-12-29(13-15-30)20-7-3-2-4-8-20/h2-11,16H,12-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYZMVCCVQFYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCN(CC4)C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.